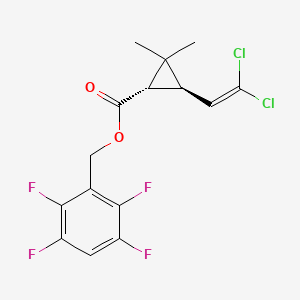
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylbenzyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which 4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylbenzyl group may influence its binding affinity to specific receptors or enzymes. These interactions can modulate various biological processes, making the compound valuable for drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the methylbenzyl group.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but not the methylbenzyl group.
2-Methylbenzoic acid: Contains the methyl group but lacks the trifluoromethyl group.
Uniqueness
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid is unique due to the combination of both the trifluoromethyl and methylbenzyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H13F3O2 |
|---|---|
Peso molecular |
294.27 g/mol |
Nombre IUPAC |
4-[(2-methylphenyl)methyl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H13F3O2/c1-10-4-2-3-5-11(10)8-12-6-7-13(15(20)21)9-14(12)16(17,18)19/h2-7,9H,8H2,1H3,(H,20,21) |
Clave InChI |
DQGQBVIZVQIISU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


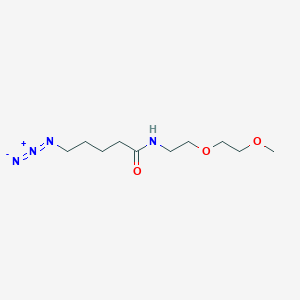
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)


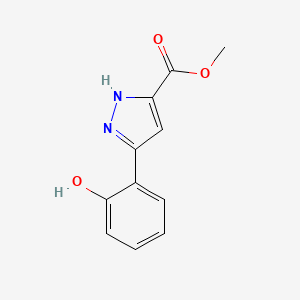
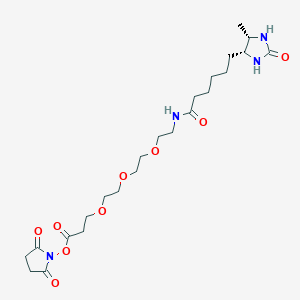
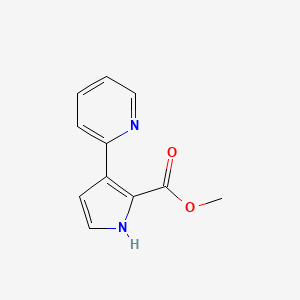
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
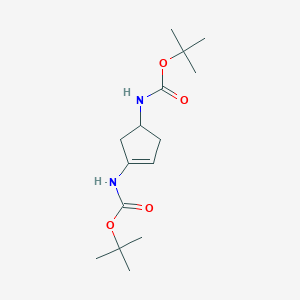

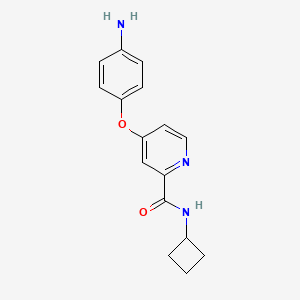

![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
